BenchChemオンラインストアへようこそ!

7,8-Difluoroquinolin-2(1H)-one

iNOS inhibition quinolinone SAR fluorine substitution effect

7,8-Difluoroquinolin-2(1H)-one (C₉H₅F₂NO, MW 181.14 g/mol) is a fluorinated 2-quinolinone building block characterized by geminal fluorine substitution at the 7- and 8-positions of the bicyclic heterocycle. Its primary utility lies not as a standalone active pharmaceutical ingredient but as the conserved pharmacophoric core of orally bioavailable, dual iNOS/nNOS dimerization inhibitors such as KD7332 (KLYP961), which have undergone advanced preclinical characterization for inflammatory and neuropathic pain.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
Cat. No. B8499864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoroquinolin-2(1H)-one
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)N2)F)F
InChIInChI=1S/C9H5F2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)
InChIKeyNBQYPKURKQJHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluoroquinolin-2(1H)-one: Core Scaffold for Selective NOS Dimerization Inhibitors in Pain & Inflammation Research


7,8-Difluoroquinolin-2(1H)-one (C₉H₅F₂NO, MW 181.14 g/mol) is a fluorinated 2-quinolinone building block characterized by geminal fluorine substitution at the 7- and 8-positions of the bicyclic heterocycle. Its primary utility lies not as a standalone active pharmaceutical ingredient but as the conserved pharmacophoric core of orally bioavailable, dual iNOS/nNOS dimerization inhibitors such as KD7332 (KLYP961), which have undergone advanced preclinical characterization for inflammatory and neuropathic pain [1][2]. In vitro and in vivo evidence demonstrates that the 7,8-difluoro substitution pattern confers distinct metabolic stability, potency, and selectivity advantages over the corresponding mono-fluorinated 8-fluoroquinolinone scaffold [1].

Why 7,8-Difluoroquinolin-2(1H)-one Cannot Be Replaced by Mono-Fluorinated or Alternative Difluoro-Quinolinone Isomers


In quinolinone-based nitric oxide synthase (NOS) inhibitor programs, fluorine position and count are not interchangeable design parameters. Direct SAR evidence from the Kalypsys iNOS/nNOS program demonstrates that substituting the 7,8-difluoroquinolinone core with the corresponding 8-fluoroquinolinone (compound 10) results in a >2-fold loss of human iNOS potency, a dramatic erosion of eNOS selectivity, and critically, near-complete metabolic instability in mouse liver microsomes (t₁/₂ 9 min vs. 98 min), rendering the mono-fluorinated analog pharmacokinetically unsuitable for in vivo studies [1]. Furthermore, alternative difluoro substitution patterns (e.g., 6,7- or 6,8-difluoroquinolinones) populate the antibacterial quinolone chemical space (lomefloxacin, CI-934) and exhibit distinct biological targets and selectivity profiles that are irrelevant to the NOS dimerization inhibition mechanism validated for the 7,8-difluoro core [2][3].

Quantitative Differentiation Evidence for 7,8-Difluoroquinolin-2(1H)-one: Potency, Selectivity, Metabolic Stability & PK


2-Fold Potency Gain vs. 8-Fluoro Scaffold: Human iNOS EC₅₀ Direct Comparison

In a head-to-head comparison within the same benzimidazole-quinolinone chemotype, incorporation of the 7,8-difluoro substitution pattern (compound 12) into the 8-fluoro scaffold (compound 10) yielded a >2-fold increase in human iNOS potency: EC₅₀ = 1.8 μM for 12 versus EC₅₀ = 3.7 μM for 10, measured in transiently transfected HEK293 cell-based NOS assays [1]. The comparator 10 was also effectively equipotent against human nNOS (EC₅₀ ≈ 4.3 μM), indicating poor isoform discrimination [1].

iNOS inhibition quinolinone SAR fluorine substitution effect human EC50

10.9-Fold Improvement in Mouse Liver Microsomal Stability: t₁/₂ 98 min vs. 9 min for 8-Fluoro Analog

The 7,8-difluoroquinolinone moiety conferred a dramatic improvement in oxidative metabolic stability. Compound 12 exhibited a mouse liver microsome half-life (t₁/₂) of 98 minutes, compared to only 9 minutes for the 8-fluoro analog 8 (amide series progenitor) and critically, the 8-fluoro benzimidazole analog 10 showed similarly poor stability [1]. This 10.9-fold difference in t₁/₂ directly translated into in vivo PK improvements: clearance of 12 mL/min/kg for 12 versus >100 mL/min/kg for 8, and oral bioavailability of 39%F versus 7%F in mice [1].

metabolic stability mouse liver microsomes half-life in vitro ADME

High eNOS Selectivity in KLYP961: iNOS/eNOS Selectivity Ratio of 184 in Human Enzyme

KLYP961 (KD7332), the clinical development candidate bearing the 7,8-difluoroquinolinone core, achieved an iNOS/eNOS selectivity ratio of 184 in human enzyme (iNOS IC₅₀ 50–400 nM; eNOS IC₅₀ >15,000 nM), with ratios of 290 in primate and 37 in mouse [1]. This selectivity is critical because eNOS inhibition is associated with cardiovascular liability. The selectivity emerges from the combined contributions of the 7,8-difluoroquinolinone scaffold and the optimized C-4 substituent [2].

eNOS selectivity isoform selectivity KLYP961 cardiovascular safety

Superior In Vivo Potency vs. Clinical Comparators: ED₅₀ 13 mg/kg in Mouse Formalin Model

KLYP961, incorporating the 7,8-difluoroquinolinone core, demonstrated superior potency relative to the clinical gold standards gabapentin, pregabalin, and duloxetine across multiple rodent neuropathic and inflammatory pain models. In the mouse formalin model (Phase II nociception), KLYP961 showed ED₅₀ = 13 mg/kg p.o. with similar efficacy but superior potency to these comparators [1]. In the chronic constriction injury (CCI) model of cold allodynia, ED₅₀ = 25 mg/kg p.o.; in the spinal nerve ligation (SNL) model of tactile allodynia, ED₅₀ = 30 mg/kg p.o. [1]. Unlike morphine, antiallodynic activity did not diminish upon repeated dosing [1].

in vivo efficacy pain model formalin test gabapentin comparator ED50

Distinct Target Profile vs. Antibacterial Difluoroquinolones: NOS Inhibition, Not Gyrase/Topoisomerase

Alternative difluoroquinolones such as lomefloxacin (6,8-difluoro-3-carboxylic acid) and CI-934 (difluoroquinolonecarboxylic acid) are antibacterial agents targeting DNA gyrase/topoisomerase IV with MIC₉₀ values of 0.5 μg/mL against Enterobacteriaceae [1] and 0.25 μg/mL against staphylococci [2], respectively. In contrast, 7,8-difluoroquinolin-2(1H)-one-derived compounds operate via NOS dimerization inhibition—a mechanistically orthogonal target class. This fundamental difference means these scaffolds cannot substitute for one another: antibacterial difluoroquinolones will not yield NOS inhibition, and vice versa [3].

target selectivity antibacterial quinolones mechanism differentiation lomefloxacin CI-934

4-(Bromomethyl) Derivative as Key Alkylation Synthon: Enables Diversification at C-4 Position

The 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one intermediate (CAS 953070-72-9) serves as the universal alkylation synthon for introducing diverse benzimidazole, imidazopyrazine, and other heterocyclic C-4 substituents onto the 7,8-difluoro core [1]. This intermediate was used to synthesize the entire benzimidazole-quinolinone library (compounds 12–27) via NaH/DMF-mediated alkylation with yields ranging from 0.5–65% depending on the nucleophile [1]. The analogous 8-fluoro bromomethyl synthon (from quinolinone 57) was also prepared, but the resulting compounds lacked the metabolic stability advantages of the 7,8-difluoro series [1].

building block 4-(bromomethyl) alkylation synthon SAR exploration

High-Impact Application Scenarios for 7,8-Difluoroquinolin-2(1H)-one in Drug Discovery and Chemical Biology


Scaffold for iNOS/nNOS Dual Dimerization Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective NOS inhibitors for inflammatory or neuropathic pain should use the 7,8-difluoroquinolin-2(1H)-one core as the starting scaffold rather than mono-fluorinated alternatives. The validated SAR pathway (C-4 alkylation with optimized benzimidazole or imidazopyrazine substituents) has produced development candidates with sub-micromolar cellular potency and >100-fold eNOS selectivity [1][2]. The 4-(bromomethyl) intermediate provides a direct synthetic entry point for parallel library synthesis [1].

In Vivo Pharmacological Tool Compound Development for Pain & Inflammation Models

For pharmacology groups requiring orally bioavailable NOS inhibitors with validated efficacy in rodent pain models, compounds built on the 7,8-difluoroquinolinone core have demonstrated robust in vivo activity: formalin model ED₅₀ = 13 mg/kg p.o., CCI model ED₅₀ = 25 mg/kg p.o., and SNL model ED₅₀ = 30 mg/kg p.o., with potency exceeding gabapentin and no motor coordination impairment up to 1,000 mg/kg p.o. [1]. This in vivo dataset provides a benchmark for new analogs and reduces the risk of advancing compounds with poor translational PK.

Metabolic Stability-Driven Fragment Replacement in Lead Optimization

When lead compounds suffer from high hepatic clearance due to oxidative metabolism on the quinolinone ring, replacing a mono-fluorinated or non-fluorinated quinolinone with the 7,8-difluoro core can be evaluated as a specific metabolic stability switch. The documented improvement from t₁/₂ = 9 min to 98 min in mouse liver microsomes, with corresponding in vivo clearance reduction from >100 to 12 mL/min/kg, provides a quantitative benchmark for this strategy [1]. This is particularly relevant for programs where maintaining oral bioavailability is a key candidate selection criterion.

Chemical Probe Development for NOS Isoform Selectivity Profiling

Chemical biology groups developing isoform-selective NOS probes to dissect iNOS versus eNOS contributions in cardiovascular or inflammatory phenotypes should use the 7,8-difluoro scaffold as the core template. The demonstrated ability to tune eNOS selectivity from 14-fold to 184-fold through C-4 substituent optimization—while retaining the 7,8-difluoro core—provides a rational basis for designing tool compounds with predefined selectivity windows [1][2]. The >15,000 nM eNOS IC₅₀ of KLYP961 ensures that eNOS-mediated effects are not confounded at pharmacologically active concentrations [2].

Quote Request

Request a Quote for 7,8-Difluoroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.